7-Amino-4-bromo-2-methylisoindolin-1-one
Overview
Description
“7-Amino-4-bromo-2-methylisoindolin-1-one” is a chemical compound with the CAS number 1257996-53-4 . More detailed information about its physical and chemical properties, toxicity, and other characteristics can be found on various chemical databases .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of isoindoline derivatives. One such method involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another approach to synthesis planning is retrosynthetic analysis, where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .
Scientific Research Applications
Chemical Synthesis and Reactivity
7-Amino-4-bromo-2-methylisoindolin-1-one serves as a crucial intermediate or reactant in the synthesis of complex molecules due to its reactive amino and bromo groups. Studies have developed methodologies for synthesizing isoindolin-1-one derivatives through reactions involving bromination, nitration, and coupling processes. These synthetic routes offer pathways to generate diverse compounds with potential pharmaceutical applications (Gogoi et al., 2014).
Biological Applications
Research has focused on the design and synthesis of isoindolin-1-one derivatives to evaluate their biological activities. For instance, novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, closely related to this compound, have shown selective anticancer activity against various cancer cell lines, indicating the potential for developing new therapeutic agents (Kubica et al., 2018). Another study highlighted the synthesis of isoindolin-1-one derivatives as inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2), suggesting their utility in treating diseases related to DNA damage and repair mechanisms (Sunderland et al., 2011).
Mechanistic and Structural Insights
The reactivity of aminobromoquinolines, which share structural similarities with this compound, towards various reagents has been studied to understand their transformation into diverse chemical structures. These reactions provide insight into the mechanisms underlying the formation of isoindolin-1-ones and related compounds, contributing to the development of novel synthetic strategies (Hertog & Buurman, 2010).
Properties
IUPAC Name |
7-amino-4-bromo-2-methyl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-4-5-6(10)2-3-7(11)8(5)9(12)13/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICQRGHCAJOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2C1=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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